5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylic acid
CAS No.: 251097-82-2
Cat. No.: VC5960544
Molecular Formula: C11H9ClF3N3O3
Molecular Weight: 323.66
* For research use only. Not for human or veterinary use.
![5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylic acid - 251097-82-2](/images/structure/VC5960544.png)
Specification
CAS No. | 251097-82-2 |
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Molecular Formula | C11H9ClF3N3O3 |
Molecular Weight | 323.66 |
IUPAC Name | 5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid |
Standard InChI | InChI=1S/C11H9ClF3N3O3/c12-7-1-5(11(13,14)15)3-16-9(7)17-4-6-2-8(10(19)20)18-21-6/h1,3,6H,2,4H2,(H,16,17)(H,19,20) |
Standard InChI Key | XEUXXUZFASVGLQ-UHFFFAOYSA-N |
SMILES | C1C(ON=C1C(=O)O)CNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid, reflects its multicomponent structure. Key features include:
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A 3-chloro-5-(trifluoromethyl)pyridine moiety, providing electron-withdrawing substituents that enhance metabolic stability.
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A 4,5-dihydroisoxazole ring fused to a carboxylic acid group, introducing polarity and hydrogen-bonding capacity.
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An aminomethyl linker bridging the pyridine and isoxazole systems, enabling conformational flexibility.
The molecular formula C₁₁H₉ClF₃N₃O₃ corresponds to a molar mass of 323.66 g/mol, with a calculated topological polar surface area (TPSA) of 96.7 Ų, suggesting moderate membrane permeability.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₉ClF₃N₃O₃ | |
Molecular Weight | 323.66 g/mol | |
SMILES | C1C(ON=C1C(=O)O)CNC2=C(C=C(C=N2)C(F)(F)F)Cl | |
InChI Key | XEUXXUZFASVGLQ-UHFFFAOYSA-N |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis leverages modular assembly of the pyridine and isoxazole subunits:
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Pyridine Subunit Preparation: 3-Chloro-5-(trifluoromethyl)pyridin-2-amine is synthesized via nucleophilic aromatic substitution on 2-amino-5-(trifluoromethyl)pyridine using chlorinating agents (e.g., POCl₃).
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Isoxazole Construction: The dihydroisoxazole-carboxylic acid core is built via [3+2] cycloaddition between a nitrile oxide and a carbonyl compound, followed by oxidation to introduce the carboxylic acid.
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Convergent Coupling: A reductive amination or nucleophilic substitution links the pyridine amine to the isoxazole’s aminomethyl group.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Prodrugs: Esterification of the carboxylic acid improves oral bioavailability.
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Metal complexes: Coordination with transition metals (e.g., Pt, Cu) could yield anticancer agents .
Material Science
Its rigid heterocyclic framework has been explored in:
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